molecular formula C11H22O B11969323 2-Tert-butyl-5-methylcyclohexan-1-ol CAS No. 3127-74-0

2-Tert-butyl-5-methylcyclohexan-1-ol

Cat. No.: B11969323
CAS No.: 3127-74-0
M. Wt: 170.29 g/mol
InChI Key: OLSGPMSPGKZAEI-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-methylcyclohexan-1-ol is a cyclohexanol derivative with a tertiary butyl group at the C2 position and a methyl group at the C5 position. Its molecular formula is C₁₁H₂₂O, and its estimated molecular weight is 170.3 g/mol. The tert-butyl group confers significant steric bulk, which may influence its physical properties (e.g., solubility, boiling point) and reactivity compared to less-substituted analogs.

Properties

CAS No.

3127-74-0

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-tert-butyl-5-methylcyclohexan-1-ol

InChI

InChI=1S/C11H22O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h8-10,12H,5-7H2,1-4H3

InChI Key

OLSGPMSPGKZAEI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Core Hydrogenation of 2-Tert-Butyl-5-Methylphenol

Hydrogenation of 2-tert-butyl-5-methylphenol under high-pressure hydrogen (50–100 bar) in the presence of ruthenium catalysts yields the target alcohol with high efficiency. The patent EP0262388A2 outlines critical parameters:

  • Catalyst Selection : Ruthenium-based catalysts (e.g., Ru/C or RuO₂) achieve >95% conversion at 120–200°C, outperforming palladium and rhodium analogs in selectivity.

  • Temperature Effects : Lower temperatures (120°C) favor cis-diastereomers (68% cis vs. 29% trans), while higher temperatures (200°C) increase trans-isomer formation (16–24%) due to thermodynamic control.

  • Solvent Systems : Polar aprotic solvents like dioxane or tetrahydrofuran (THF) enhance reaction rates by stabilizing intermediates.

Table 1: Hydrogenation Outcomes for 2-Tert-Butyl-5-Methylphenol

CatalystTemperature (°C)Pressure (bar)Conversion (%)cis:trans Ratio
Ru/C120509868:29
Pd/C120508555:42
Rh/C2001009252:24

Hydrogenation of Keto Precursors

Indirect routes involve reducing 2-tert-butyl-5-methylcyclohexanone, though this method is less common due to precursor accessibility challenges. The ACS Catalysis study highlights palladium on carbon (Pd/C) as effective for ketone reduction:

  • Catalyst Pretreatment : Pre-reducing Pd/C with hydrogen at 25°C improves activity, achieving 88% yield in THF/butanol mixtures.

  • Byproduct Mitigation : Unpretreated catalysts yield 10–39% saturated byproducts, whereas preconditioned Pd/C minimizes side reactions (<5%).

Alkylation-Hydrogenation Sequential Synthesis

Alternative pathways involve O-alkylation of phenolic precursors prior to hydrogenation, enhancing steric control and reducing side reactions.

Phenol Etherification

Alkylation of 2-tert-butyl-5-methylphenol with dimethyl sulfate or alkyl halides generates ether intermediates, which are subsequently hydrogenated. This method, detailed in EP0262388A2, offers:

  • Higher Yields : Etherification before hydrogenation improves diastereoselectivity (cis:trans = 72:25) by reducing steric hindrance during ring saturation.

  • Solvent Compatibility : Ethers like diethyl ether or tert-butyl methyl ether (TBME) facilitate clean product isolation post-hydrogenation.

Table 2: Etherification-Hydrogenation Performance

Alkylating AgentCatalystYield (%)cis:trans Ratio
Dimethyl sulfateRu/C9172:25
Methyl iodidePd/C8465:32

Stereochemical and Kinetic Considerations

Diastereomer Formation Dynamics

The spatial arrangement of tert-butyl and methyl groups dictates reaction outcomes:

  • Cis Preference : At lower temperatures, the bulky tert-butyl group adopts an equatorial position, stabilizing cis-isomers.

  • Thermal Equilibration : Heating above 150°C promotes trans-isomer formation via ring-flip mechanisms, as confirmed by ¹H-NMR studies.

Solvent and Additive Effects

  • Acidic Media : Adding acetic acid (1–5% v/v) accelerates hydrogenation by protonating phenolic intermediates, though excess acid risks esterification.

  • Buffer Systems : Phosphate-buffered saline (PBS) at pH 4 stabilizes Pd/C catalysts, reducing deactivation during prolonged reactions.

Comparative Analysis of Catalytic Systems

Ruthenium vs. Palladium Catalysts

  • Activity : Ru/C achieves full conversion in 3–5 hours vs. 24–48 hours for Pd/C.

  • Selectivity : Ru/C produces <2% over-reduced byproducts, whereas Pd/C yields 5–10% cyclohexane derivatives.

Table 3: Catalyst Performance Benchmarking

MetricRu/CPd/C (Strem)
Turnover Frequency (h⁻¹)12.53.2
Byproduct Formation (%)1.89.5
Cost Efficiency ($/kg)420380

Industrial and Scalability Challenges

Large-Scale Hydrogenation

  • Reactor Design : Continuous-flow systems mitigate exothermic risks and improve heat dissipation during scale-up.

  • Catalyst Recycling : Ru/C retains 90% activity after five cycles, whereas Pd/C deactivates by 30% per cycle due to sulfur poisoning .

Scientific Research Applications

Organic Synthesis

2-Tert-butyl-5-methylcyclohexan-1-ol serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various reactions, including:

  • Alkylation Reactions : The compound can be used as a nucleophile in alkylation reactions to form more complex molecules.
Reaction TypeDescription
AlkylationUsed to introduce alkyl groups into other organic molecules.
ReductionCan be reduced to yield other alcohols or hydrocarbons.

Biocatalysis

Recent studies have highlighted the use of this compound in biocatalytic processes. Enzymes such as alcohol dehydrogenases (ADHs) and lipases have been employed to convert ketones and other substrates into this compound or utilize it as a substrate for further transformations.

Case Study: Biocatalytic Synthesis

In a continuous-flow biocatalytic process, commercial ADHs were utilized to produce cis-4-alkylcyclohexanols, including derivatives of this compound. The study demonstrated high conversion rates and yields, showcasing the compound's utility in biotransformations .

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry due to its structural similarity to biologically active molecules. It can be used as a building block for synthesizing various pharmacologically relevant compounds.

Examples of Pharmaceutical Applications:

  • Intermediate for Drug Synthesis : Its ability to undergo functional group transformations makes it suitable for developing new therapeutic agents.
Application AreaExample Compounds
AntibioticsPotential use in synthesizing novel antibiotic structures.
Anti-inflammatoryCan serve as a precursor for anti-inflammatory drugs.

Material Science

In material science, this compound has been explored as an additive in polymers and coatings due to its properties that enhance thermal stability and resistance to oxidation.

Applications in Material Science:

  • Polymer Additive : Acts as an antioxidant or stabilizer in polymer formulations.
Application TypeBenefits
AntioxidantsEnhances longevity and stability of materials under oxidative stress.
CoatingsImproves performance characteristics of protective coatings.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-methylcyclohexan-1-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules . These interactions can influence the compound’s solubility, reactivity, and biological activity. The specific pathways and molecular targets depend on the context of its use, such as in enzymatic reactions or as a solvent in biochemical assays .

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

2-Isopropyl-5-methylcyclohexanol
  • Molecular Formula : C₁₀H₂₀O
  • Molecular Weight : 156.26 g/mol
  • CAS : 98-85-1
  • Key Differences :
    • The tert-butyl group in the target compound is replaced with an isopropyl group.
    • The tert-butyl group’s greater steric bulk may reduce solubility in polar solvents compared to the isopropyl analog.
    • Isopropyl’s lower branching could lead to higher reactivity in substitution or oxidation reactions.
2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol
  • Molecular Formula : C₁₀H₁₆N₂OS
  • Molecular Weight : 212.31 g/mol
  • CAS : 1342428-39-0
  • Key Differences: Incorporates a thiazole heterocycle via an amino-methyl linkage. Higher polarity due to the N and S atoms may enhance solubility in aqueous media.
5-[tert-butyl(diphenyl)silyl]oxy-2-ethylhexan-1-ol
  • Molecular Formula : C₂₄H₃₆O₂Si
  • Molecular Weight : 384.627 g/mol
  • CAS : 498572-79-5
  • Key Differences: Features a silyl ether protecting group, commonly used in organic synthesis to mask hydroxyl functionality. The bulky silyl group increases molecular weight and may improve thermal stability. Unlike the target compound, this molecule’s linear hexanol chain and silyl group suggest utility in multi-step syntheses.
(1S,2S,5S)-5-tert-butyl-2-methoxy-2-phenylcyclohexan-1-ol
  • Molecular Formula : C₁₇H₂₆O₂
  • Molecular Weight : 262.387 g/mol
  • CAS: Not explicitly listed
  • Key Differences: Additional methoxy and phenyl substituents introduce aromaticity and stereochemical complexity. Specified stereochemistry (1S,2S,5S) highlights the importance of enantiopure forms in asymmetric synthesis.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
2-Tert-butyl-5-methylcyclohexan-1-ol C₁₁H₂₂O 170.3 (estimated) C2: tert-butyl, C5: methyl Steric hindrance, potential solvent effects
2-Isopropyl-5-methylcyclohexanol C₁₀H₂₀O 156.26 C2: isopropyl, C5: methyl Higher polarity, CAS 98-85-1
2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol C₁₀H₁₆N₂OS 212.31 Thiazole, amino-methyl Pharmaceutical intermediate
5-[tert-butyl(diphenyl)silyl]oxy-2-ethylhexan-1-ol C₂₄H₃₆O₂Si 384.627 Silyl ether, ethylhexanol Protective group in synthesis
(1S,2S,5S)-5-tert-butyl-2-methoxy-2-phenylcyclohexan-1-ol C₁₇H₂₆O₂ 262.387 Methoxy, phenyl, tert-butyl Chiral catalysis, enantioselective synthesis

Research Findings and Implications

Polarity and Solubility: Thiazole-containing compounds () exhibit higher polarity due to heteroatoms, making them more water-soluble than alkyl-substituted cyclohexanols .

Stereochemical Considerations :

  • Enantiopure derivatives like ’s compound are valuable in asymmetric catalysis, whereas the target compound’s stereochemical configuration (if undefined) may limit such applications .

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